molecular formula C11H15N B11920321 3-(3-Methylbenzyl)azetidine CAS No. 887594-92-5

3-(3-Methylbenzyl)azetidine

Cat. No.: B11920321
CAS No.: 887594-92-5
M. Wt: 161.24 g/mol
InChI Key: FUNFNYONSKLICV-UHFFFAOYSA-N
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Description

3-(3-Methylbenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 3-methylbenzyl group Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylbenzyl)azetidine typically involves the cyclization of appropriate precursors. . This reaction is efficient for constructing the azetidine ring with high regio- and stereoselectivity.

Industrial Production Methods: Industrial production of azetidines, including this compound, often employs microwave-assisted cyclocondensation reactions. For instance, the reaction of primary amines with alkyl dihalides under microwave irradiation in an alkaline aqueous medium can yield azetidines efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methylbenzyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 under acidic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various nucleophiles under mild conditions.

Major Products:

    Oxidation: Benzoic acids from the cleavage of the benzyl group.

    Reduction: Primary amines.

    Substitution: Functionalized azetidines with diverse substituents.

Mechanism of Action

The mechanism of action of 3-(3-Methylbenzyl)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain facilitates the cleavage of the N–C bond, enabling the compound to participate in various chemical reactions. This reactivity is crucial for its biological activity, as it can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

    Azetidine: The parent compound with a four-membered ring.

    Aziridine: A three-membered nitrogen-containing ring with higher ring strain.

    Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain.

Uniqueness: 3-(3-Methylbenzyl)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other azetidines. Its methylbenzyl group enhances its lipophilicity and potential biological activity .

Properties

CAS No.

887594-92-5

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

3-[(3-methylphenyl)methyl]azetidine

InChI

InChI=1S/C11H15N/c1-9-3-2-4-10(5-9)6-11-7-12-8-11/h2-5,11-12H,6-8H2,1H3

InChI Key

FUNFNYONSKLICV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2CNC2

Origin of Product

United States

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